molecular formula C11H17N3O B10910340 azepan-1-yl(1-methyl-1H-pyrazol-3-yl)methanone

azepan-1-yl(1-methyl-1H-pyrazol-3-yl)methanone

Cat. No.: B10910340
M. Wt: 207.27 g/mol
InChI Key: YTEOTXCKSHGGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepan-1-yl(1-methyl-1H-pyrazol-3-yl)methanone is a heterocyclic compound that features both an azepane ring and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both azepane and pyrazole rings in its structure makes it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-1-yl(1-methyl-1H-pyrazol-3-yl)methanone typically involves the formation of the pyrazole ring followed by the introduction of the azepane moiety. One common method involves the reaction of an aldehyde with a pyrazole derivative in the presence of an oxidizing agent. For example, the oxidative functionalization of an aldehyde with pyrazole using oxoammonium salts can yield the desired product . The reaction is usually carried out under solvent-free conditions at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(1-methyl-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxoammonium salts and other mild oxidants.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Azepan-1-yl(1-methyl-1H-pyrazol-3-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It may be explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of azepan-1-yl(1-methyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of azepane and pyrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

azepan-1-yl-(1-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C11H17N3O/c1-13-9-6-10(12-13)11(15)14-7-4-2-3-5-8-14/h6,9H,2-5,7-8H2,1H3

InChI Key

YTEOTXCKSHGGGP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)N2CCCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.